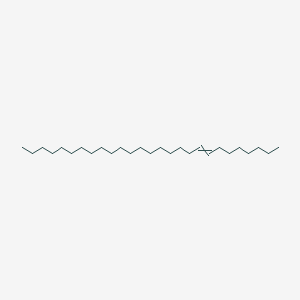

Heptacos-8-ene

Description

Heptacos-8-ene is a long-chain alkene with the molecular formula C₂₇H₅₄, characterized by a double bond at the 8th carbon position in its E-configuration [(E)-Heptacos-8-ene]. It is identified as a constituent of the cuticular waxes of Dianthus spp. (Caryophyllaceae), where it contributes to plant barrier functions against environmental stressors. Structural identification relies on gas chromatography-mass spectrometry (GC-MS) and dimethyl disulfide (DMDS) derivatization to confirm the double bond position and stereochemistry .

Properties

CAS No. |

121141-88-6 |

|---|---|

Molecular Formula |

C27H54 |

Molecular Weight |

378.7 g/mol |

IUPAC Name |

heptacos-8-ene |

InChI |

InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h15,17H,3-14,16,18-27H2,1-2H3 |

InChI Key |

HJAAAROXSYMFRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC=CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptacos-8-ene can be synthesized through various organic synthesis methods. One common approach involves the dehydration of alcohols . For instance, a long-chain alcohol can be dehydrated using an acid catalyst to form the corresponding alkene. Another method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Heptacos-8-ene undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

Reduction: The double bond in this compound can be reduced to form heptacosane, a saturated hydrocarbon.

Substitution: this compound can undergo substitution reactions, particularly at the allylic position (the carbon adjacent to the double bond).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Major Products

Oxidation: Depending on the extent of oxidation, products can include heptacosanol (alcohol), heptacosanal (aldehyde), or heptacosanoic acid (carboxylic acid).

Reduction: The major product is heptacosane.

Substitution: Allylic bromides or other substituted derivatives.

Scientific Research Applications

Heptacos-8-ene has several applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.

Biology: this compound is found in the cuticular hydrocarbons of insects and is studied for its role in chemical communication and as a protective barrier.

Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.

Industry: It is used in the production of lubricants, waxes, and other industrial products due to its long carbon chain and hydrophobic nature.

Mechanism of Action

The mechanism of action of heptacos-8-ene in biological systems involves its interaction with cell membranes and other hydrophobic environments. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the double bond in this compound serves as a reactive site for various transformations, such as addition and substitution reactions.

Comparison with Similar Compounds

Positional Isomers: Heptacos-9-ene and Heptacos-10-ene

Heptacos-8-ene shares its carbon chain length (C27) with positional isomers such as (E)-Heptacos-9-ene and (E)-Heptacos-10-ene , which differ only in the double bond location (Table 1). These isomers are co-occurring in Dianthus waxes but exhibit distinct physicochemical properties:

- Melting Points : Longer alkanes generally have higher melting points, but double bonds introduce kinks that reduce packing efficiency. A double bond closer to the chain center (e.g., C9 or C10) may further lower melting points compared to C7.

- Biological Role : The positional variation may influence interactions with enzymes or environmental factors, though specific biological implications remain understudied .

Table 1. Comparison of this compound with Positional Isomers

| Compound | Molecular Formula | Double Bond Position | Configuration | Natural Source | Key Properties |

|---|---|---|---|---|---|

| (E)-Heptacos-8-ene | C₂₇H₅₄ | 8 | E | Dianthus spp. wax | Barrier function, high hydrophobicity |

| (E)-Heptacos-9-ene | C₂₇H₅₄ | 9 | E | Dianthus spp. wax | Similar to C8 isomer, lower melting point? |

| (E)-Heptacos-10-ene | C₂₇H₅₄ | 10 | E | Dianthus spp. wax | Likely lower rigidity than C8 isomer |

Shorter-Chain Analog: (E)-8-Heptadecenal

The 17-carbon aldehyde (E)-8-Heptadecenal (C₁₇H₃₂O) shares the double bond position (C8, E-configuration) but differs in chain length and functional groups (Table 2). Key distinctions include:

Table 2. This compound vs. (E)-8-Heptadecenal

| Compound | Molecular Formula | Functional Group | Chain Length | Key Properties |

|---|---|---|---|---|

| (E)-Heptacos-8-ene | C₂₇H₅₄ | Alkene | C27 | High hydrophobicity, structural lipid |

| (E)-8-Heptadecenal | C₁₇H₃₂O | Aldehyde | C17 | Polar, volatile, potential signaling role |

Functionalized Derivatives: Phenolic Alkenes

Compounds like 2-[(Z)-Heptadec-10'-enyl]-6-methoxyphenol (C24H38O2) feature a Z-configured double bond at C10 and a phenolic moiety (Table 3). Contrasts with this compound include:

- Stereochemistry : Z-configuration creates a bent geometry, reducing packing efficiency compared to E-isomers.

- Bioactivity: The phenolic group confers antioxidant properties, unlike inert this compound.

Table 3. Comparison with Functionalized Alkenes

| Compound | Molecular Formula | Double Bond | Functional Groups | Key Properties |

|---|---|---|---|---|

| (E)-Heptacos-8-ene | C₂₇H₅₄ | C8, E | None | Structural lipid, inert |

| 2-[(Z)-Heptadec-10'-enyl]-6-methoxyphenol | C₂₄H₃₈O₂ | C10, Z | Phenol, methoxy | Antioxidant, bioactive |

Heteroatom-Containing Compounds

This compound differs markedly from heterocyclic compounds (e.g., oxygen/nitrogen-containing rings in and ) or chlorinated hydrocarbons (–9). These compounds exhibit distinct reactivity, toxicity, or synthetic applications, underscoring this compound’s role as a simple, naturally occurring alkene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.